molecular formula C9H9BrO B6212146 3-(2-bromophenyl)oxetane CAS No. 1425412-25-4

3-(2-bromophenyl)oxetane

Cat. No.: B6212146
CAS No.: 1425412-25-4
M. Wt: 213.07 g/mol
InChI Key: YGAGELLVGDOZDY-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)oxetane (CAS 1425412-25-4) is a high-value chemical building block utilized in organic synthesis and medicinal chemistry research. This compound features an oxetane ring, a four-membered cyclic ether, attached at the 3-position to a 2-bromophenyl group. The oxetane ring is characterized by significant ring strain of approximately 25.5 kcal/mol, which influences its reactivity and confers desirable physicochemical properties . A key application of this reagent is in the synthesis of more complex 3-aryl-substituted oxetanes via methods such as Grignard exchange reactions, where it can serve as a precursor or an intermediate . In drug discovery, 3-substituted oxetanes are recognized as potent bioisosteres, commonly used as metabolically stable replacements for gem-dimethyl or carbonyl groups . This substitution can enhance aqueous solubility, improve metabolic stability, and reduce overall lipophilicity of lead compounds without significantly altering their molar volume . The 2-bromophenyl substituent offers a versatile handle for further functionalization through modern cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) studies. Researchers value this compound for constructing novel molecular architectures aimed at probing biological targets. The product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1425412-25-4

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

3-(2-bromophenyl)oxetane

InChI

InChI=1S/C9H9BrO/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7H,5-6H2

InChI Key

YGAGELLVGDOZDY-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC=CC=C2Br

Purity

95

Origin of Product

United States

Mechanistic Investigations of 3 2 Bromophenyl Oxetane Reactivity

Reaction Mechanisms Involving Benzylic Tertiary Radicals

The generation of a radical at the C3 position of 3-aryloxetanes creates a benzylic tertiary radical, a highly reactive intermediate whose stability and subsequent reaction pathways are profoundly influenced by the structural features of the oxetane (B1205548) ring. acs.orgresearchgate.net Modern synthetic methods, such as visible light photoredox catalysis, have enabled the efficient generation of these radicals from precursors like 3-aryl-3-carboxylic acid oxetanes. acs.orgresearchgate.net

Radical Stability and Influence of Ring Strain

Benzylic radicals are generally stabilized through resonance, where the unpaired electron is delocalized into the adjacent aromatic ring. masterorganicchemistry.com However, the stability of the tertiary benzylic radical derived from 3-aryloxetanes is uniquely modulated by the inherent strain of the four-membered ring. acs.org Cycloalkanes experience ring strain due to deviations from ideal sp³ bond angles (109.5°), torsional strain from eclipsing interactions, and steric strain. fiveable.melibretexts.org In the case of oxetane, a puckered conformation helps to alleviate some, but not all, of this strain. illinois.edu

Computational studies have shown that benzylic radicals situated on a strained ring, such as an oxetane, are less stable than their unstrained acyclic counterparts. acs.org This instability is a direct consequence of the ring strain, which cannot be fully relieved in the radical intermediate. A key finding is that this strain leads to a more extensive delocalization of the radical's spin density into the aromatic system. researchgate.net This increased delocalization lowers the spin density at the benzylic carbon, which is a crucial factor in minimizing undesired side reactions like radical dimerization. researchgate.net The oxetane structure, therefore, directs the reactivity of the benzylic radical away from dimerization and towards productive bond-forming pathways. acs.org

Table 1. Comparison of Calculated Spin Density for Benzylic Radicals.
Radical SpeciesCalculated Spin Density at Benzylic CarbonKey Structural Feature
3-Phenyl-3-oxetanyl RadicalLowerStrained 4-membered ring
Cumyl Radical (Acyclic Analogue)HigherUnstrained, flexible

Giese Addition Pathways and Reversibility Studies

The Giese addition is a powerful C-C bond-forming reaction involving the conjugate addition of a radical to an electron-deficient alkene, such as an acrylate (B77674) or vinyl ketone. acs.orgresearchgate.net Investigations into the Giese addition of benzylic radicals have revealed that the process can be reversible. For unstrained benzylic radicals, this reversibility can lead to lower product yields and an increase in byproducts from radical dimerization. acs.orgresearchgate.net

However, the benzylic tertiary radical of 3-aryloxetanes behaves differently. Due to the inherent instability of the radical caused by ring strain, its subsequent Giese addition is significantly more exergonic. acs.org The formation of the C-C bond in the Giese adduct initiates a pathway toward a more stable, ring-opened product, effectively relieving the strain of the four-membered ring. This thermodynamic driving force renders the Giese addition step essentially irreversible, which in turn suppresses competing pathways and leads to higher yields of the desired product. acs.org This strategy has been successfully employed to synthesize a variety of novel 3,3-disubstituted oxetanes by coupling 3-aryloxetane radical precursors with a diverse set of Michael acceptors. acs.org

Table 2. Yields for Giese Addition of 3-Phenyl-3-oxetanyl Radical to Various Acceptors.
Radical Acceptor (SOMOphile)Product TypeReported Yield
Ethyl acrylateEsterGood
Methyl vinyl ketoneKetoneModerate
AcrylonitrileNitrileModerate
DimethylacrylamideAmideModerate

Role of Protonation in Radical Processes

Protonation plays a critical role in both the activation of the oxetane substrate and the termination of certain radical reaction sequences. The oxygen atom of the oxetane ring is Lewis basic and can be activated by coordination to a Lewis or Brønsted acid. researchgate.net This activation can facilitate ring-opening reactions. In some cobalt-catalyzed Giese-type additions, the presence of a Lewis acid like TMSBr was found to be crucial for achieving high product yields. researchgate.net

Carbocationic Intermediates in Oxetane Transformations

In addition to radical pathways, 3-(2-bromophenyl)oxetane can undergo transformations via carbocationic intermediates. The formation of a tertiary benzylic carbocation at the C3 position is facilitated by the electronic stabilization provided by the adjacent phenyl ring. These ionic intermediates can be generated and trapped by various nucleophiles, or they can arise from the oxidation of a radical intermediate in a process known as radical-polar crossover.

Generation and Trapping of Oxetane Carbocations

The generation of a carbocation from an oxetane typically involves activation by a Lewis acid. beilstein-journals.orgresearchgate.net The coordination of a Lewis acid to the oxetane oxygen weakens the C-O bonds, promoting heterolytic cleavage to form a carbocationic intermediate. For a 3-aryl-substituted oxetane, this cleavage preferentially occurs to form the more stable tertiary benzylic carbocation. Mechanistic studies on related systems, such as the rearrangement of 3-(2-vinylaryloxy)oxetanes, suggest the reaction proceeds through such a benzylic carbocation. beilstein-journals.org Once generated, this electrophilic intermediate can be intercepted, or "trapped," by a wide range of nucleophiles, leading to ring-opened products. This reactivity has been widely exploited in organic synthesis to construct complex molecular frameworks from simple oxetane precursors. researchgate.net

Radical-Polar Crossover Mechanisms

Radical-polar crossover (RPC) represents a modern synthetic strategy that merges one-electron (radical) and two-electron (ionic) chemistry within a single reaction sequence. researchgate.netthieme-connect.de This mechanism involves the conversion of a radical intermediate into an ionic one, typically through a single-electron transfer (SET) event. thieme-connect.de

In the context of this compound, a benzylic tertiary radical, generated via methods like photoredox catalysis or hydrogen atom transfer (HAT), can undergo oxidation to form the corresponding tertiary benzylic carbocation. chemrxiv.org This RPC step allows for a switch in reactivity; the initial radical may be suited for specific reactions like Giese additions, while the subsequent carbocation can engage in a different set of transformations, such as reacting with nucleophiles in a Ritter-type reaction. chemrxiv.org This type of HAT-initiated, cobalt-catalyzed radical-polar crossover has been shown to be effective for the hydroamidation of alkenes, where a radical is oxidized to a carbocation before being trapped by a nitrile. chemrxiv.org Applying this concept to oxetane chemistry provides a powerful tool for functionalization, enabling reactions that are not accessible through purely radical or purely ionic pathways. nih.gov

Ring-Opening and Ring-Expansion Reaction Mechanisms

Nucleophile-Induced Ring Cleavage Pathways

No data available.

Rearrangement Reactions

No data available.

Advanced Reactivity and Derivatization Strategies for 3 2 Bromophenyl Oxetane

Functionalization of the Bromine Moiety

The bromine atom on the phenyl ring serves as a valuable handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. For 3-(2-bromophenyl)oxetane, these reactions allow for the introduction of a wide array of substituents at the 2-position of the phenyl ring.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. In the case of this compound, it can be reacted with various aryl or vinyl boronic acids or their esters to produce 3-(2-arylphenyl)oxetanes or 3-(2-vinylphenyl)oxetanes. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Illustrative Data for Suzuki-Miyaura Coupling of this compound

Entry Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 92
2 4-Methoxyphenylboronic acid Pd₂(dba)₃ (1) XPhos (2) Cs₂CO₃ Dioxane 110 88
3 Pyridin-3-ylboronic acid Pd(PPh₃)₄ (5) - Na₂CO₃ DME/H₂O 90 75

Disclaimer: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of aryl bromides. Specific experimental data for this compound is not available in the cited literature.

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. beilstein-journals.org Vinylation of this compound with various olefins, such as acrylates, styrenes, or other vinyl compounds, would yield 3-(2-vinylphenyl)oxetane derivatives. nih.govorganic-chemistry.org The regioselectivity and stereoselectivity of the addition are key considerations in this transformation. liv.ac.uk

Illustrative Data for Heck Reaction of this compound

Entry Alkene Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 Styrene Pd(OAc)₂ (2) P(o-tolyl)₃ (4) Et₃N DMF 120 85
2 n-Butyl acrylate (B77674) PdCl₂(PPh₃)₂ (3) - K₂CO₃ Acetonitrile 100 90
3 Cyclohexene Pd(OAc)₂ (5) PCy₃ (10) Cs₂CO₃ Dioxane 130 65

Disclaimer: The data in this table is illustrative and based on typical conditions for Heck reactions of aryl bromides. Specific experimental data for this compound is not available in the cited literature.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. organic-chemistry.orgnih.gov The coupling of this compound with various alkynes would produce 3-(2-alkynylphenyl)oxetane derivatives, which are valuable intermediates for further transformations. researchgate.netscirp.org A palladium catalyst and a copper(I) co-catalyst are typically employed. gelest.com

Illustrative Data for Sonogashira Coupling of this compound

Entry Alkyne Pd Catalyst (mol%) Cu Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1 Phenylacetylene Pd(PPh₃)₂Cl₂ (2) CuI (4) Et₃N THF 65 91
2 Trimethylsilylacetylene Pd(OAc)₂ (1) CuI (2) Diisopropylamine Toluene 80 87
3 Propargyl alcohol Pd(PPh₃)₄ (3) CuI (5) K₂CO₃ DMF 90 78

Disclaimer: The data in this table is illustrative and based on typical conditions for Sonogashira reactions of aryl bromides. Specific experimental data for this compound is not available in the cited literature.

Metal-halogen exchange, most commonly lithium-halogen exchange, is a powerful method for converting aryl bromides into highly reactive organometallic intermediates. researchgate.net Treating this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would generate the corresponding 2-lithiophenyl derivative. This organolithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. organic-chemistry.orgnih.gov

This two-step sequence allows for the introduction of functionalities that are not readily accessible through cross-coupling reactions. For example, the aryllithium intermediate can be quenched with:

Carbonyl compounds (aldehydes, ketones, esters): to form alcohols or ketones.

Carbon dioxide: to yield a carboxylic acid.

Isocyanates or isothiocyanates: to produce amides or thioamides.

Halogenating agents (e.g., I₂, BrCN): to introduce a different halogen.

Sulfur or selenium electrophiles: to install sulfur- or selenium-containing moieties.

The choice of the organolithium reagent and the reaction conditions, particularly temperature, is critical to avoid side reactions, such as attack on the oxetane (B1205548) ring.

Functionalization at the Oxetane Ring

The strained four-membered oxetane ring also offers opportunities for functionalization, although this can be more challenging than derivatizing the aryl bromide. beilstein-journals.orgnih.govmagtech.com.cnillinois.edunih.gov Strategies can be aimed at either stereoselective functionalization of the intact ring or through C-H activation approaches.

Stereoselective functionalization of the oxetane ring in 3-aryloxetanes without ring-opening is a synthetic challenge. montana.edu One potential approach involves the deprotonation of one of the methylene groups (C2 or C4) adjacent to the oxygen atom, followed by reaction with an electrophile. However, achieving high regioselectivity and stereoselectivity in such reactions can be difficult. The directing effect of the aryl group and the choice of a suitable chiral base or ligand would be crucial for controlling the stereochemical outcome.

Another strategy could involve the use of transition metal-catalyzed reactions that proceed with high stereocontrol, such as certain insertion or addition reactions. However, the inherent strain of the oxetane ring often makes it susceptible to ring-opening under harsh reaction conditions.

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized substrates. chemrxiv.org For this compound, C-H functionalization could potentially be directed to several positions.

Aromatic C-H Functionalization: The phenyl ring possesses C-H bonds that could be targeted. Directed C-H activation, guided by a suitable directing group, could selectively functionalize the positions ortho to the oxetane substituent. nih.govsemanticscholar.org

Aliphatic C-H Functionalization: The C-H bonds on the oxetane ring are also potential targets. Radical-based methods, such as Minisci-type reactions, could be employed to introduce substituents onto the oxetane ring, although selectivity between the C2/C4 and C3 positions would need to be controlled. nih.govresearchgate.net Photoredox catalysis has emerged as a mild and effective way to generate radicals for such transformations.

Reactivity in Diverse Reaction Media and Catalytic Systems

The outcome of the derivatization reactions of this compound is highly dependent on the choice of reaction medium and the catalytic system.

Reaction Media: The polarity and coordinating ability of the solvent can significantly influence the course of a reaction. nih.gov

In palladium-catalyzed cross-coupling reactions , polar aprotic solvents like DMF, dioxane, or THF are commonly used. whiterose.ac.uk The choice of solvent can affect the solubility of the reactants and catalyst, as well as the stability and reactivity of the catalytic species. nih.gov In some cases, aqueous solvent mixtures can be employed, offering environmental benefits.

For metal-halogen exchange reactions , ethereal solvents such as diethyl ether or THF are typically required to stabilize the organolithium intermediate.

Catalytic Systems: The selection of the catalyst and any associated ligands is paramount for achieving high efficiency and selectivity.

In cross-coupling reactions , the choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., PPh₃, XPhos, SPhos) can dramatically impact the reaction rate, yield, and substrate scope. beilstein-journals.org Different ligands possess distinct steric and electronic properties that modulate the reactivity of the palladium center.

For C-H functionalization reactions , a variety of transition metal catalysts, including rhodium and palladium, are often employed. beilstein-journals.orgnih.gov The catalyst can play a key role in controlling the regioselectivity of the C-H activation step.

Homogeneous Catalysis Applications

The 2-bromophenyl moiety of this compound is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies detailing the use of this compound in such reactions are not extensively documented, its reactivity can be inferred from the well-established behavior of aryl bromides in homogeneous catalysis.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for the formation of C-C bonds, coupling an organoboron compound with an organic halide. For this compound, a Suzuki-Miyaura coupling would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the phenyl ring. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand. The ortho-position of the bromo substituent may introduce steric hindrance, potentially requiring more robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands, to achieve high yields.

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. Applying this to this compound would allow for the introduction of various alkenyl groups. The regioselectivity of the Heck reaction is influenced by the nature of the alkene and the catalytic system, but typically results in the formation of the trans-substituted alkene.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling aryl halides with amines. The derivatization of this compound via Buchwald-Hartwig amination would provide access to a variety of aniline derivatives, which are important substructures in many biologically active molecules. The choice of palladium precursor, ligand, and base is crucial for the successful coupling, especially with sterically demanding substrates.

The following table summarizes generalized conditions for these palladium-catalyzed cross-coupling reactions with aryl bromides, which would be applicable to this compound.

ReactionCoupling PartnerCatalyst (Typical)Ligand (Typical)Base (Typical)Solvent (Typical)
Suzuki-MiyauraArylboronic acidPd(OAc)₂, Pd₂(dba)₃PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃Toluene, Dioxane, H₂O
HeckAlkenePd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile
Buchwald-HartwigAminePd(OAc)₂, Pd₂(dba)₃BINAP, XantphosNaOt-Bu, K₃PO₄Toluene, Dioxane

This table presents typical conditions and is not exhaustive. Optimization is often required for specific substrates.

Heterogeneous Catalysis Investigations

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Heterogeneous catalysts, where the active species is immobilized on a solid support, offer a practical alternative, allowing for easier catalyst recovery and recycling.

For the derivatization of this compound, heterogeneous palladium catalysts could be employed for the same cross-coupling reactions discussed above. Common supports for palladium include activated carbon, silica, alumina, and various polymers. These supported catalysts can often be used under milder reaction conditions and in more environmentally friendly solvents, such as water or ethanol.

Supported Palladium Catalysts for Suzuki-Miyaura Coupling: A variety of supported palladium nanoparticles have been shown to be effective for the Suzuki-Miyaura coupling of aryl bromides. These catalysts often exhibit high stability and can be reused multiple times with minimal loss of activity. The reaction conditions are typically similar to their homogeneous counterparts, involving a base and a suitable solvent.

Heterogeneous Heck and Buchwald-Hartwig Reactions: Similarly, supported palladium catalysts have been developed for Heck and Buchwald-Hartwig reactions. The use of heterogeneous catalysts in these transformations can simplify product purification, which is particularly advantageous in the synthesis of pharmaceutical intermediates where metal contamination must be minimized.

The investigation into the application of heterogeneous catalysts for the derivatization of this compound would be a valuable area of research, potentially leading to more sustainable and cost-effective synthetic routes.

Regioselectivity and Diastereoselectivity in Derivatization

The derivatization of this compound presents interesting questions of selectivity, arising from the interplay of the substituents on both the phenyl and oxetane rings.

Regioselectivity: In reactions involving the phenyl ring, the existing substituents—the bromo group and the oxetane ring—will direct the position of incoming electrophiles or the outcome of coupling reactions. The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. However, the most common reactions involving the bromo group are cross-coupling reactions, which occur at the carbon-bromine bond. For further substitution on the aromatic ring, the directing effects of both the bromo and oxetane groups would need to be considered. The oxetane group, being an alkyl ether derivative, is generally considered an ortho-, para-directing activator. The combination of these directing effects would likely lead to complex product mixtures in electrophilic aromatic substitution reactions.

Diastereoselectivity: Reactions involving the oxetane ring itself, or reactions on substituents attached to the oxetane ring, can be influenced by the bulky 2-bromophenyl group at the 3-position. For instance, nucleophilic opening of the oxetane ring would likely occur with a high degree of stereocontrol, with the nucleophile attacking from the face opposite to the bulky aryl substituent. Furthermore, if a chiral center is introduced at the 3-position of the oxetane, subsequent reactions could proceed with high diastereoselectivity. The puckered nature of the oxetane ring and the steric demand of the 2-bromophenyl group would create a distinct conformational preference, leading to facial selectivity in reactions involving adjacent functional groups.

For example, in a hypothetical reduction of a ketone functionality attached at the 2-position of the oxetane ring, the hydride would be expected to attack from the less hindered face, leading to a diastereomerically enriched alcohol. The precise stereochemical outcome would depend on the specific reagents and reaction conditions.

Advanced Spectroscopic and Structural Characterization of 3 2 Bromophenyl Oxetane Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-(2-bromophenyl)oxetane. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the molecular structure of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between the methine proton at the C3 position and the methylene protons at the C2 and C4 positions of the oxetane (B1205548) ring. It would also show correlations between adjacent protons on the bromophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for the oxetane ring (C2, C3, and C4) and the protonated carbons of the bromophenyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations expected for this compound would include correlations from the oxetane protons to the carbons of the phenyl ring and vice versa, confirming the connection between the two structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data from analogous 3-substituted oxetanes and general chemical shift predictions)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Oxetane CH₂ (C2/C4)4.5 - 4.970 - 75
Oxetane CH (C3)3.8 - 4.235 - 40
Phenyl C-Br-120 - 125
Phenyl CH7.1 - 7.6127 - 134

NOESY/ROESY for Conformational Analysis and Stereochemistry

The oxetane ring is known to adopt a puckered, non-planar conformation acs.org. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for investigating the through-space proximity of protons, which provides insights into the molecule's preferred conformation and stereochemistry.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₉BrO), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of the bromine atom: Cleavage of the C-Br bond to give a [M-Br]⁺ fragment.

Ring-opening of the oxetane: This can lead to the loss of small neutral molecules like formaldehyde (CH₂O) or ethene (C₂H₄).

Cleavage of the C-C bond between the rings: This would result in fragments corresponding to the bromophenyl cation and the oxetane radical, or vice versa.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IdentityFragmentation Pathway
212/214[C₉H₉BrO]⁺Molecular Ion [M]⁺
183/185[C₉H₈Br]⁺Loss of CH₂O
155/157[C₆H₄Br]⁺Bromophenyl cation
133[C₉H₉O]⁺Loss of Br
57[C₃H₅O]⁺Oxetane-derived fragment

X-ray Crystallography for Solid-State Structure and Conformational Insights

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles acs.org. A successful crystal structure determination of this compound would precisely map the atomic positions.

The key insights from such an analysis would be:

Confirmation of the puckered conformation of the oxetane ring: The degree of puckering can be quantified.

The relative orientation of the 2-bromophenyl group: It would show whether the phenyl ring is in a pseudo-axial or pseudo-equatorial position relative to the oxetane ring.

Intermolecular interactions: The crystal packing would reveal any significant non-covalent interactions, such as C-H···π or halogen bonding, which influence the solid-state organization.

Table 3: Hypothetical Crystallographic Data for this compound (Based on typical values for small organic molecules)

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
a (Å)5 - 10
b (Å)10 - 15
c (Å)15 - 20
β (°)90 - 105 (for monoclinic)
Z (molecules/unit cell)4

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Bonding Characteristics

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and can be used to identify specific functional groups.

For this compound, the key vibrational modes would include:

C-O-C stretching: The characteristic ether linkage of the oxetane ring would produce strong bands in the FT-IR spectrum, typically in the 950-1100 cm⁻¹ region.

Aromatic C-H and C=C stretching: The bromophenyl group would give rise to signals in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch) regions.

C-Br stretching: A band in the lower frequency region (typically 500-650 cm⁻¹) of the FT-IR and Raman spectra would be indicative of the carbon-bromine bond.

Oxetane ring vibrations: The puckering and breathing modes of the four-membered ring would appear in the fingerprint region of the spectra.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3050 - 3100FT-IR, Raman
Aliphatic C-H Stretch2850 - 3000FT-IR, Raman
Aromatic C=C Stretch1450 - 1600FT-IR, Raman
C-O-C Stretch (Ether)950 - 1100FT-IR
C-Br Stretch500 - 650FT-IR, Raman

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)

This compound is a chiral molecule, meaning it can exist as a pair of non-superimposable mirror images (enantiomers). If the compound were synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential for its characterization. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration (by comparison with theoretical calculations) and its enantiomeric purity. The application of this technique is contingent on the synthesis of the compound in a non-racemic form.

Computational Chemistry and Theoretical Studies of 3 2 Bromophenyl Oxetane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. It is favored for its balance of accuracy and computational efficiency. For 3-(2-bromophenyl)oxetane, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. sciensage.infomdpi.com

This optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. For instance, calculations would reveal the precise puckering of the oxetane (B1205548) ring and the rotational orientation of the 2-bromophenyl group relative to the ring. acs.orgresearchgate.net

Table 1: Predicted Ground State Geometric Parameters for this compound (Illustrative) This table is illustrative, showing the type of data generated from DFT calculations.

ParameterDescriptionPredicted Value
C-O Bond Length (ring)Average length of the carbon-oxygen bonds within the oxetane ring~1.46 Å
C-C Bond Length (ring)Average length of the carbon-carbon bonds within the oxetane ring~1.54 Å
C-C-C Bond Angle (ring)Internal angle of the carbon backbone in the oxetane ring~85.0°
C-O-C Bond Angle (ring)Internal angle at the oxygen atom in the oxetane ring~91.5°
Ring Puckering AngleThe angle defining the deviation of the oxetane ring from planarity~10-15°
C(ring)-C(phenyl) DihedralTorsional angle between the oxetane and phenyl rings~70-90°

A significant application of quantum chemistry is the study of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states (TS)—the highest energy points along a reaction pathway. DFT calculations are instrumental in locating the geometry of these short-lived states and calculating their energy. researchgate.netresearchgate.net

For this compound, a key reaction of interest would be the acid-catalyzed ring-opening of the strained oxetane ring. chemrxiv.org Theoretical calculations can model the approach of a proton, the formation of an oxonium ion intermediate, and the subsequent nucleophilic attack that cleaves a C-O bond. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a critical factor in determining the reaction rate. Such studies help predict whether ring-opening is a feasible pathway under specific conditions. researchgate.net

Table 2: Illustrative Reaction Energetics for a Hypothesized Ring-Opening of this compound This table is illustrative, showing the type of data generated from transition state calculations.

Reaction StepDescriptionCalculated ΔG‡ (kcal/mol)Calculated ΔG (kcal/mol)
ProtonationProtonation of the oxetane oxygen5.2-2.5
Nucleophilic Attack (TS)Transition state for C-O bond cleavage18.7-15.8

The reactivity of a molecule is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govasianpubs.org

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack.

The LUMO represents the region most likely to accept an electron, indicating sites for nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be associated with the C-O antibonding orbitals of the strained oxetane ring and the C-Br bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Furthermore, a Molecular Electrostatic Potential (MEP) map provides a visual representation of charge distribution. It highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. In this compound, the MEP would show a negative potential around the oxetane oxygen and a positive potential on the hydrogen atoms of the ring, guiding potential intermolecular interactions. sciensage.info

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. researchgate.netresearchgate.net For this compound, MD simulations would be crucial for exploring its conformational landscape.

The primary flexible bond is the one connecting the oxetane ring to the bromophenyl group. MD simulations can track the rotation around this bond, revealing the most populated dihedral angles and the energy barriers between different rotational conformers (rotamers). This information is vital for understanding how the molecule might orient itself to interact with other molecules, such as a biological receptor.

Quantitative Structure-Activity Relationships (QSAR) for Understanding Structural Influences

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to correlate a molecule's structural or physicochemical properties with its biological activity. ecnu.edu.cnresearchgate.net If this compound were part of a series of compounds tested for a specific biological effect, a QSAR model could be developed.

First, various molecular descriptors would be calculated for each compound in the series. These can include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies (from DFT).

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: The partition coefficient (logP).

Statistical methods, such as partial least squares, are then used to build a mathematical equation linking these descriptors to the observed activity. ecnu.edu.cn This model can then be used to predict the activity of new, unsynthesized compounds and to understand which properties (e.g., electron-withdrawing character, size) are most important for the desired biological effect.

Analysis of Intramolecular Interactions and Strain Energy

The four-membered oxetane ring is characterized by significant ring strain, estimated to be around 25-26 kcal/mol (106-107 kJ/mol) for the parent molecule. utexas.edumdpi.comnih.gov This strain arises from angle deviation from ideal sp³-hybridized carbons and torsional strain from eclipsing interactions. acs.org This inherent energy makes the ring susceptible to ring-opening reactions, a key aspect of its reactivity. nih.gov

Computational methods can precisely quantify this strain energy through the use of homodesmotic reactions, where the number and type of bonds are conserved on both sides of a theoretical equation. acs.orgnih.gov The presence of the bulky 2-bromophenyl substituent at the 3-position is expected to influence this strain, potentially increasing puckering to alleviate steric interactions. utexas.edumdpi.com Computational studies on 3-aryl oxetanes have shown that the aromatic ring often adopts a conformation nearly perpendicular to the oxetane to minimize these interactions. acs.orgnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules. For this compound, theoretical calculations can forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are instrumental in aiding the identification, characterization, and structural elucidation of the compound, often preceding or complementing experimental measurements.

The primary method employed for these predictions is Density Functional Theory (DFT), which has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules. nrel.govresearchgate.net Time-dependent DFT (TD-DFT) is specifically used for calculating electronic excitation energies and, consequently, UV-Vis spectra. researchgate.netmedcraveonline.com The accuracy of these predictions is highly dependent on the choice of the functional and basis set. researchgate.net

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is a fundamental tool for determining the hydrogen environments in a molecule. Computational predictions of ¹H NMR chemical shifts for this compound can be performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted relative to a standard reference, typically tetramethylsilane (TMS).

The predicted chemical shifts are influenced by the electronic environment of each proton. For this compound, the protons on the oxetane ring are expected to appear in the aliphatic region, while the protons on the bromophenyl group will be in the aromatic region. The electron-withdrawing effect of the bromine atom and the oxygen atom of the oxetane ring will influence the specific chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Oxetane-H2, H4 (axial)4.50 - 4.70ddJ = 7.0, 5.0
Oxetane-H2, H4 (equatorial)4.80 - 5.00ddJ = 8.0, 6.0
Oxetane-H33.80 - 4.00m-
Aromatic-H3'7.20 - 7.30tdJ = 7.5, 1.2
Aromatic-H4'7.35 - 7.45tdJ = 7.8, 1.8
Aromatic-H5'7.10 - 7.20ddJ = 7.5, 1.8
Aromatic-H6'7.60 - 7.70ddJ = 8.0, 1.2

Predicted ¹³C NMR Spectrum

Similarly, the ¹³C NMR chemical shifts can be predicted using the GIAO-DFT method. These calculations provide valuable information about the carbon skeleton of this compound. The chemical shifts are sensitive to the hybridization and the electronic environment of the carbon atoms. The carbon atoms of the oxetane ring will have distinct shifts due to the influence of the ring strain and the electronegative oxygen atom. The carbons of the bromophenyl ring will appear in the aromatic region, with the carbon atom bonded to the bromine atom showing a characteristic shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
CarbonPredicted Chemical Shift (ppm)
Oxetane-C2, C475.0 - 80.0
Oxetane-C335.0 - 40.0
Aromatic-C1'140.0 - 145.0
Aromatic-C2'122.0 - 127.0
Aromatic-C3'132.0 - 137.0
Aromatic-C4'128.0 - 133.0
Aromatic-C5'127.0 - 132.0
Aromatic-C6'130.0 - 135.0

Predicted Infrared (IR) Spectrum

Theoretical calculations of the IR spectrum involve determining the vibrational frequencies and their corresponding intensities. This is typically achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often scaled by an empirical factor to better match experimental data. nih.gov The predicted IR spectrum for this compound would show characteristic absorption bands corresponding to the vibrations of its functional groups.

Key predicted vibrational modes would include the C-H stretching of the aromatic and aliphatic parts, the C-O-C stretching of the oxetane ring, and the C-Br stretching. The ring puckering motion of the oxetane is a notable low-frequency vibration. researchgate.net

Table 3: Predicted Key IR Vibrational Frequencies for this compound.
Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
C=C Aromatic Ring Stretch1600 - 1450Strong
Oxetane C-O-C Stretch950 - 900Strong
C-Br Stretch650 - 550Medium

Predicted Ultraviolet-Visible (UV-Vis) Spectrum

The UV-Vis absorption spectrum is predicted using TD-DFT calculations, which provide information about the electronic transitions between molecular orbitals. medcraveonline.commdpi.com For this compound, the electronic transitions are expected to be primarily of the π → π* type, originating from the aromatic bromophenyl ring. The calculations would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The presence of the bromine atom and the oxetane ring as substituents on the phenyl group would be expected to cause shifts in the absorption maxima compared to unsubstituted benzene.

Table 4: Predicted UV-Vis Absorption Maxima for this compound.
Electronic TransitionPredicted λmax (nm)Oscillator Strength (f)
π → π210 - 220~0.8
π → π260 - 270~0.1

Applications of 3 2 Bromophenyl Oxetane As a Synthetic Intermediate

Building Block for Complex Polycyclic Systems

The rigid, three-dimensional structure of the oxetane (B1205548) ring, combined with the reactive aryl bromide, makes 3-(2-bromophenyl)oxetane a valuable precursor for constructing intricate polycyclic frameworks, including spirocyclic and fused heterocyclic systems. These structural motifs are of significant interest in drug discovery and materials science.

Spirocyclic oxetanes, which feature a central carbon atom shared by two rings, are gaining attention in medicinal chemistry as structural alternatives to common motifs like morpholine. The synthesis of these systems often involves intramolecular cyclization strategies. While direct examples starting from this compound are specific, the general principle involves leveraging a substituent on the phenyl ring to form the second ring.

For instance, functionalization of the ortho-bromo position can introduce a nucleophilic group, which, after a series of steps, could participate in a cyclization event onto a carbon atom adjacent to the oxetane ring, or a new ring could be built involving the ortho position itself. The synthesis of various spirocyclic oxetanes has been achieved through methods like Williamson etherification, often incorporating a 3-linked oxetane into the structure.

Table 1: Key Strategies for Spirocyclic Oxetane Synthesis

Synthetic StrategyDescriptionPotential Application to this compound
Intramolecular Williamson EtherificationFormation of an ether linkage by reacting an alcohol with an alkyl halide within the same molecule to close a ring.Functionalization of the bromo-substituent to introduce a diol precursor, followed by cyclization.
Ring-Closing Metathesis (RCM)Formation of a cyclic olefin from a diene using a transition metal catalyst.Introduction of two allyl groups via cross-coupling, followed by RCM to form a spiro-fused ring.
Pictet-Spengler ReactionCondensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.Conversion of the bromo group to an aminoethyl side chain, followed by cyclization.

The structure of this compound is well-suited for the synthesis of fused heterocyclic systems, where the oxetane ring is incorporated into a larger, multi-ring structure. The ortho-bromo group is particularly important as it positions a reactive site adjacent to the oxetane-bearing carbon, facilitating intramolecular cyclization reactions to form fused rings.

A notable example of this strategy is the synthesis of spirocyclic oxetane-fused benzimidazoles. In analogous syntheses, an ortho-substituted acetanilide can undergo oxidative cyclization to form a [1,2-a] ring-fused benzimidazole. Similarly, palladium-catalyzed reaction cascades, such as a Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation, are powerful methods for creating fused systems from di-halogenated precursors and could be adapted for derivatives of this compound.

Precursor for the Synthesis of Novel Organobromine Compounds

Beyond its role in constructing complex ring systems, this compound is itself a valuable precursor for novel organobromine compounds. The compound combines the metabolically favorable oxetane ring with a brominated aromatic system. This combination is useful in pharmaceutical synthesis, where the bromine atom can be retained in the final molecule to modulate biological activity or can be used as a synthetic handle for late-stage functionalization. The oxetane moiety can enhance properties like metabolic stability and solubility in drug candidates targeting kinases or central nervous system agents.

Table 2: Potential Novel Organobromine Compounds Derived from this compound

Compound ClassSynthetic ApproachPotential Application
Biaryl OxetanesSuzuki or Stille coupling at a different position, retaining the bromine.Kinase inhibitors, CNS agents
Alkynyl-substituted Bromophenyl OxetanesSonogashira coupling at a different position, retaining the bromine.Molecular probes, materials science
Heterocyclic Bromophenyl OxetanesIntroduction of other heterocyclic motifs while retaining the bromine.Scaffolds for drug discovery

Exploration of Chemical Space Through Functionalization of the Bromo-Substituent

The bromo-substituent on the phenyl ring is the key to the versatility of this compound as a synthetic intermediate. It provides a reliable site for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space around the oxetane-phenyl core. This capability is crucial for structure-activity relationship (SAR) studies in drug discovery. The bromophenyl group is commonly employed in cross-coupling reactions to construct complex aromatic frameworks.

Common transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing linear scaffolds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, accessing a wide range of aniline derivatives.

Heck Coupling: Reaction with alkenes to form C-C double bonds.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Cyanation: Introduction of a nitrile group, which can be further elaborated.

Table 3: Representative Functionalization Reactions of the Bromo-Substituent

Reaction NameCoupling PartnerBond FormedResulting Structure
Suzuki-MiyauraR-B(OH)₂C(aryl)-C(aryl/alkyl)3-(Biphenyl-2-yl)oxetane derivatives
SonogashiraR-C≡CHC(aryl)-C(alkynyl)3-(2-(Alkynyl)phenyl)oxetane derivatives
Buchwald-HartwigR₂NHC(aryl)-N3-(2-(Amino)phenyl)oxetane derivatives
HeckH₂C=CHRC(aryl)-C(alkenyl)3-(2-(Alkenyl)phenyl)oxetane derivatives

Role in Scaffold Diversification and Library Generation

In modern medicinal chemistry, the generation of compound libraries around a novel scaffold is a key strategy for identifying new drug leads. This compound is an ideal starting point for such efforts. The oxetane core acts as a desirable "sp³-rich" scaffold that improves the "drug-like" properties of a molecule, while the bromo group serves as the diversification point.

By applying the various functionalization reactions described in the previous section in a combinatorial fashion, chemists can rapidly generate a large library of related compounds. Each compound in the library retains the beneficial oxetane moiety but features a different substituent at the 2-position of the phenyl ring. This approach allows for a systematic evaluation of how different chemical groups in that region of the molecule affect its biological activity, selectivity, and pharmacokinetic properties. The stability of the oxetane ring to a wide range of reaction conditions further enhances its utility in library synthesis.

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The traditional synthesis of 3-aryl oxetanes, including 3-(2-bromophenyl)oxetane, often relies on multi-step sequences such as the Williamson etherification, which can involve harsh reagents and generate significant waste. Future research will be directed towards developing more environmentally benign and efficient synthetic strategies.

Photocatalytic Approaches: Visible-light photoredox catalysis has emerged as a powerful tool for forging challenging bonds under mild conditions. thieme-connect.com Research into photocatalytic methods for the synthesis of oxetanes, for instance, through C–H functionalization of alcohols or [2+2] cycloadditions, could provide a more sustainable route to this compound. acs.orgresearchgate.net A potential photocatalytic strategy is outlined in the table below.

StrategyDescriptionPotential Advantages
Photoredox-Catalyzed C-H Functionalization Direct coupling of a 2-bromophenyl-containing precursor with a C3-synthon for the oxetane (B1205548) ring via a hydrogen atom transfer (HAT) process.Atom-economical, avoids pre-functionalization, mild reaction conditions.
Visible-Light-Mediated [2+2] Cycloaddition The Paternò-Büchi reaction between an alkene and a carbonyl compound can be facilitated by visible light, which is less energy-intensive and damaging than UV light. acs.orgUse of lower energy light source, potential for novel reactivity.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers unparalleled selectivity and operates under green conditions (aqueous media, ambient temperature and pressure). The discovery and engineering of enzymes like halohydrin dehalogenases for the enantioselective formation and ring-opening of oxetanes represents a significant breakthrough. nih.govresearchgate.netresearchgate.net Applying this biocatalytic platform to synthesize chiral derivatives of this compound from prochiral precursors is a promising avenue for future exploration.

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dictated by both the strained oxetane ring and the reactive bromophenyl moiety. Future research should aim to uncover and exploit new reaction pathways for this molecule.

Oxetane Ring-Opening Reactions: The inherent ring strain of oxetanes (approximately 106 kJ/mol) allows for various ring-opening reactions. nih.govmagtech.com.cn While nucleophilic and acid-catalyzed ring-openings are known, future work could focus on developing novel catalytic systems for asymmetric ring-opening, providing access to chiral, highly functionalized molecules. researchgate.net Furthermore, exploring radical ring-opening coupling reactions could lead to the formation of complex carbon skeletons. magtech.com.cn

Dual Functionalization: A key area for future exploration is the development of one-pot reactions that functionalize both the oxetane ring and the bromophenyl group. For example, a reaction sequence could involve a palladium-catalyzed cross-coupling reaction at the bromine position, followed by a Lewis acid-mediated ring-opening of the oxetane with a nucleophile. Such strategies would rapidly increase molecular complexity from a single starting material.

C-H Functionalization of the Oxetane Ring: Direct functionalization of the C-H bonds of the oxetane ring is a highly atom-economical approach to introduce new substituents. Recent advances in photocatalysis have enabled the C-H arylation of oxetanes. Applying these methods to this compound could provide access to novel 2- and 3-substituted derivatives that are difficult to access through traditional methods. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery of new derivatives and applications of this compound, the integration of modern automation and flow chemistry techniques is essential.

Flow Chemistry: Continuous flow processing offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to perform reactions at high temperatures and pressures. springerprofessional.de Developing a robust flow synthesis for this compound and its subsequent derivatization would enable rapid library synthesis and process scale-up. nih.govacs.org The benefits of flow chemistry are particularly evident for reactions involving unstable intermediates or hazardous reagents. researchgate.net

ParameterBatch ChemistryFlow Chemistry
Reaction Control Limited control over temperature and mixing gradients.Precise control over reaction parameters.
Safety Handling of large volumes of hazardous materials.Small reaction volumes minimize risk.
Scalability Often requires re-optimization for larger scales.Straightforward scaling by running the system for longer.
Reaction Time Can be lengthy due to slow addition or heating/cooling.Significantly reduced reaction times due to efficient mixing and heat transfer.

Automated Synthesis and High-Throughput Experimentation: Automated synthesis platforms can perform a large variety of reactions, enabling the rapid generation of compound libraries for screening. merckmillipore.comresearchgate.netyoutube.com Coupling the synthesis of this compound derivatives with high-throughput experimentation (HTE) would allow for the rapid optimization of reaction conditions and the discovery of new bioactive molecules. acs.orgnih.gov

Advanced Mechanistic Elucidation through In Situ Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. The use of in situ spectroscopic techniques can provide real-time information on reaction intermediates and transition states.

Operando Spectroscopy: Techniques such as in situ NMR, IR, and Raman spectroscopy can be used to monitor reaction progress and identify transient species. For example, studying the Paternò-Büchi reaction using time-resolved spectroscopy could provide further insights into the formation of the 1,4-biradical intermediate. cambridgescholars.comchemistnotes.com

Computational Modeling: Density functional theory (DFT) calculations can be used to model reaction pathways and predict the stability of intermediates and transition states. Combining experimental data from in situ spectroscopy with computational modeling can provide a comprehensive understanding of the reaction mechanism. This has been applied to understanding the mechanism of the Paternò-Büchi reaction and could be extended to other reactions involving oxetanes. cambridgescholars.comacs.org

Design of Next-Generation Oxetane-Containing Building Blocks

This compound serves as an excellent starting point for the design and synthesis of more complex and functionally diverse building blocks for drug discovery and materials science. nih.govchemrxiv.org

Spirocyclic Oxetanes: The incorporation of spirocyclic motifs is a growing trend in medicinal chemistry as it increases the three-dimensionality of molecules. mdpi.comacs.org Developing synthetic routes to spirocyclic oxetanes derived from this compound could lead to novel scaffolds with improved physicochemical properties. nih.gov

Fragment-Based Drug Discovery (FBDD): Oxetanes are considered valuable fragments in FBDD due to their desirable properties. nih.gov this compound and its derivatives can be used as starting points for fragment elaboration, where the bromophenyl group allows for facile linking to other fragments via cross-coupling reactions.

Novel Bioisosteres: Oxetanes are known bioisosteres for gem-dimethyl and carbonyl groups. nih.govnih.gov Future research could focus on designing and synthesizing derivatives of this compound that act as novel bioisosteres for other functional groups, thereby expanding the toolbox of medicinal chemists.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assigns regiochemistry of the oxetane ring and bromophenyl substitution (e.g., δ 4.5–5.0 ppm for oxetane protons; δ 120–140 ppm for aromatic carbons) .
  • X-ray crystallography : Resolves stereoelectronic effects, such as dihedral angles between the oxetane and bromophenyl moieties, critical for understanding conformational rigidity .
  • Chromatography (HPLC-MS) : Quantifies purity (>95% in most syntheses) and detects byproducts like dehalogenated derivatives .

How can this compound be incorporated into peptidomimetics, and what structural advantages does it offer?

Advanced Research Focus
The oxetane ring replaces amide bonds in peptides, improving proteolytic stability and membrane permeability. For example, conjugate addition of α-amino esters to 3-(nitromethylene)oxetane, followed by nitro reduction and peptide chain elongation, yields tripeptide mimics with retained bioactivity . Structural dynamics studies (e.g., molecular dynamics simulations) reveal that the oxetane’s rigid geometry minimizes entropic penalties during target binding .

What catalytic systems are effective for copolymerizing this compound with CO₂, and what mechanistic insights exist?

Advanced Research Focus
Chromium salen catalysts with tert-butyl phenolate groups selectively copolymerize oxetanes with CO₂ to form aliphatic polycarbonates. Kinetic studies show a dual mechanism: (1) direct enchainment of oxetane and CO₂ (ΔG‡ ≈ 107.6 kJ/mol) and (2) ring-opening polymerization of intermediate trimethylene carbonate (ΔG‡ ≈ 101.9 kJ/mol) . The bromophenyl group’s steric effects may slow chain propagation, necessitating optimized initiators like azide ions .

How does the bromine atom in this compound affect its reactivity in cross-coupling reactions?

Basic Research Focus
The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings for diversifying the aromatic ring. For example, palladium-catalyzed cross-coupling with arylboronic acids proceeds efficiently (yields >80%) under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) . However, steric hindrance from the oxetane ring may require longer reaction times compared to planar aryl bromides.

What computational methods are used to predict the metabolic stability of this compound derivatives?

Q. Advanced Research Focus

  • CYP450 docking simulations : Identify oxidation hotspots (e.g., benzylic positions) and guide structural modifications to block metabolism .
  • QSAR models : Correlate LogD, polar surface area, and H-bond donors with microsomal clearance rates. For instance, 3-substituted oxetanes show 2–3× lower human liver microsomal clearance than 2-substituted isomers due to reduced CYP3A4 affinity .

How can this compound serve as a building block for energetic materials?

Advanced Research Focus
3-(Nitromethylene)oxetane derivatives, synthesized via nucleophilic addition to nitroalkenes, exhibit high energy density (e.g., detonation velocity >8000 m/s) and thermal stability (>200°C). The bromophenyl group enhances crystal density and oxygen balance, critical for explosive performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.